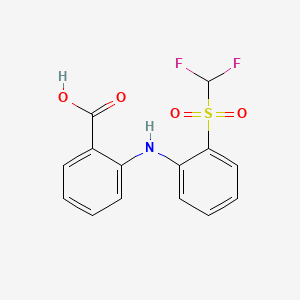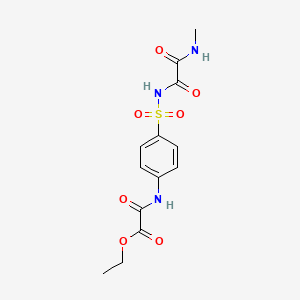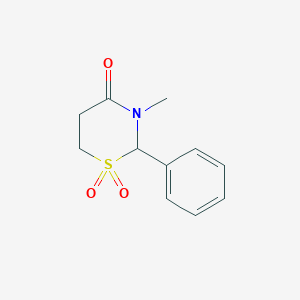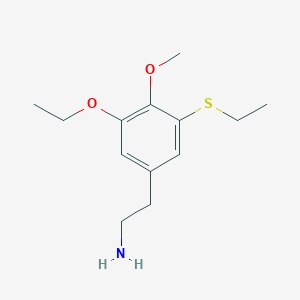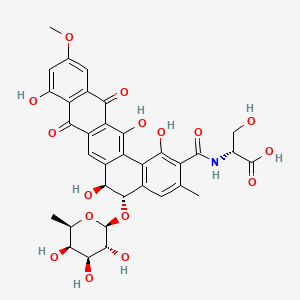
D-Serine, N-((5-((6-deoxy-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-181532 is an antifungal antibiotic produced by the bacterium Actinomadura sp. AB1236. It is known for its activity against pathogenic fungi such as yeast, Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus, and Trichophyton . The compound has a molecular formula of C34H33NO16 and a molecular weight of 711.62 g/mol .
Preparation Methods
BMS-181532 is produced through a process of directed biosynthesis using Actinomadura sp. AB1236. The bacterium is cultured in a medium containing D-serine or D-cycloserine, which facilitates the production of the antibiotic . The fermentation process involves growing the bacterium in a controlled environment, followed by the extraction and purification of the compound from the culture broth .
Chemical Reactions Analysis
BMS-181532 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BMS-181532 can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
BMS-181532 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the biosynthesis of antibiotics. In biology, it serves as a tool for investigating the mechanisms of antifungal activity. In medicine, BMS-181532 is explored for its potential therapeutic applications in treating fungal infections. Additionally, it has industrial applications in the development of new antifungal agents and the study of microbial fermentation processes .
Mechanism of Action
The mechanism of action of BMS-181532 involves the inhibition of fungal cell wall synthesis. It targets specific enzymes involved in the biosynthesis of cell wall components, leading to the disruption of cell wall integrity and ultimately causing cell death. The molecular targets of BMS-181532 include enzymes such as β-glucan synthase and chitin synthase, which are essential for the formation of the fungal cell wall .
Comparison with Similar Compounds
BMS-181532 is similar to other antifungal antibiotics such as pradimicin and benanomicin. it is unique in its specific activity against a broad spectrum of pathogenic fungi and its production through directed biosynthesis using Actinomadura sp. AB1236. Other similar compounds include BMS-986122, which is a selective positive allosteric modulator of the μ-opioid receptor, and BMS-986235, which is an FPR2 agonist with cardioprotective effects .
Properties
CAS No. |
146877-08-9 |
|---|---|
Molecular Formula |
C34H33NO16 |
Molecular Weight |
711.6 g/mol |
IUPAC Name |
(2R)-3-hydroxy-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C34H33NO16/c1-9-4-15-21(27(42)18(9)32(46)35-16(8-36)33(47)48)20-13(26(41)31(15)51-34-30(45)29(44)23(38)10(2)50-34)7-14-22(28(20)43)25(40)12-5-11(49-3)6-17(37)19(12)24(14)39/h4-7,10,16,23,26,29-31,34,36-38,41-45H,8H2,1-3H3,(H,35,46)(H,47,48)/t10-,16-,23+,26+,29+,30-,31+,34+/m1/s1 |
InChI Key |
BAPLCDADJPBLHC-FVWPOHCESA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 8-(bromomethyl)-4-dodecanoyloxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12761268.png)
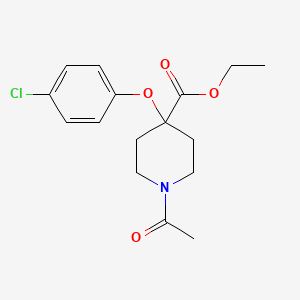
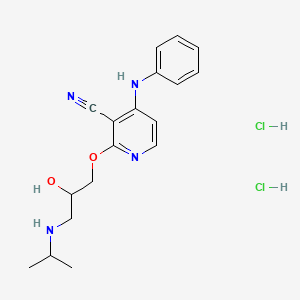
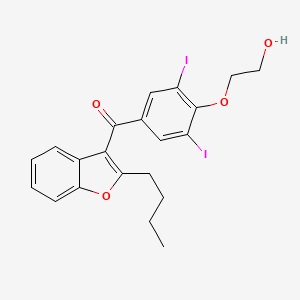
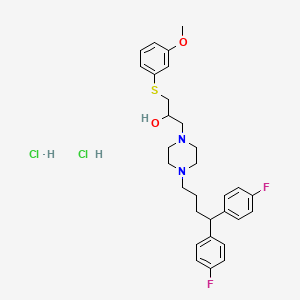
![[(1S,8R,13R)-1,18,19,23,23-pentahydroxy-2,5,15-trioxo-10,11-bis[(3,4,5-trihydroxybenzoyl)oxy]-6,9,14,24-tetraoxapentacyclo[18.3.1.04,22.08,13.016,21]tetracosa-3,16,18,20-tetraen-12-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12761302.png)


